Boiling Point and Volatility Differentiation: 3-Br vs. 3-Cl and 3-I Analogs
3-Bromo-1,1-dimethylcyclohexane exhibits a predicted boiling point of 183.0 ± 9.0 °C at 760 mmHg, substantially higher than that of the 3-chloro congener (70 °C at 24 Torr, corresponding to ~170 °C at 760 mmHg after correction) and above that of the parent bromocyclohexane (~166 °C), while the 3-iodo analog carries an even heavier mass (MW 238.11) that predicts an elevated boiling point exceeding 200 °C . The density of the bromo compound (~1.2 g/cm³) is also higher than that of the chloro compound (0.954 g/cm³) . These differences directly inform solvent selection for fractional distillation—the bromo compound's intermediate volatility between chloro and iodo analogs makes it the preferred choice when reaction temperatures demand a higher-boiling electrophile without the thermal lability risks of the iodide [1].
| Evidence Dimension | Boiling point (predicted, 760 mmHg) and density |
|---|---|
| Target Compound Data | BP 183.0 ± 9.0 °C; Density ~1.2 g/cm³ |
| Comparator Or Baseline | 3-Chloro-1,1-dimethylcyclohexane: BP ~170 °C (est.), Density 0.954 g/cm³; Bromocyclohexane: BP ~166 °C; 3-Iodo congener: MW 238.11, predicted BP >200 °C |
| Quantified Difference | ΔBP vs. 3-Cl: ~13 °C; ΔBP vs. bromocyclohexane: ~17 °C; ΔDensity vs. 3-Cl: +0.25 g/cm³ |
| Conditions | ACD/Labs predicted data (v14.00); vendor-reported density for 3-Cl at 25 °C |
Why This Matters
Intermediate volatility of the 3-bromo compound enables cleaner distillation cuts away from lower-boiling chloro and unsubstituted bromo contaminants, which is critical for meeting ≥95% purity specifications in multi-step syntheses.
- [1] Bromocyclohexane BP ~166 °C; standard reference data from PubChem. View Source
